molecular formula C17H13ClN2O2S2 B2927311 5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 710945-72-5

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No. B2927311
CAS RN: 710945-72-5
M. Wt: 376.87
InChI Key: GANPADKZUKFRKF-UHFFFAOYSA-N
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Description

“5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings. The indole and benzothiophene rings are aromatic, meaning they have a stable, resonant electronic structure . The chloro, methyl, and sulfonamide groups would add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the sulfonamide group could potentially make the compound more polar and thus more soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Given the presence of the indole nucleus, it’s possible that the compound could interact with various biological receptors .

Future Directions

Indole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Therefore, compounds like “5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide” could potentially be explored for their therapeutic possibilities .

properties

IUPAC Name

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c1-10-14-9-12(18)2-5-16(14)23-17(10)24(21,22)20-13-3-4-15-11(8-13)6-7-19-15/h2-9,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPADKZUKFRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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